CBM29-2 Binding Affinity: Mannohexaose Exhibits 3.1-fold Higher Ka than Mannopentaose; Mannotetraose Shows No Binding
In an ITC study of Piromyces equi CBM29-2 binding to manno-oligosaccharides, mannohexaose displayed an association constant (Ka) of 2.5 × 10³ M⁻¹ (ΔG = −4.63 kcal mol⁻¹), representing a 3.1-fold increase over mannopentaose (Ka = 0.8 × 10³ M⁻¹). Mannotetraose showed no detectable binding (NB) by ITC [1]. For comparison, cellohexaose bound with Ka = 12.5 × 10³ M⁻¹ (5-fold higher than mannohexaose), confirming that the CBM29-2 binding cleft discriminates both oligosaccharide length and sugar epimer configuration [1].
| Evidence Dimension | Association constant (Ka) for carbohydrate-binding module CBM29-2 by ITC |
|---|---|
| Target Compound Data | Mannohexaose: Ka = 2.5 (±0.0) × 10³ M⁻¹; ΔG = −4.63 (±0.01) kcal mol⁻¹ |
| Comparator Or Baseline | Mannopentaose: Ka = 0.8 (±0.1) × 10³ M⁻¹; Mannotetraose: NB (no binding); Cellohexaose: Ka = 12.5 (±2.5) × 10³ M⁻¹ |
| Quantified Difference | 3.1-fold higher Ka for mannohexaose vs. mannopentaose; mannotetraose shows complete loss of binding; cellohexaose binds 5-fold more tightly than mannohexaose |
| Conditions | Isothermal titration calorimetry (ITC); triplicate titrations; CBM29-2 comprising residues 336–479 of P. equi NCP1 with C-terminal His-6 tag |
Why This Matters
The non-linear relationship between DP and binding affinity means that mannohexaose is the minimal oligosaccharide that fully engages the CBM29-2 binding cleft; mannopentaose or mannotetraose cannot substitute in CBM engineering or biosensor studies relying on this module.
- [1] Charnock SJ, Bolam DN, Nurizzo D, Szabó L, McKie VA, Gilbert HJ, Davies GJ. Promiscuity in ligand-binding: The three-dimensional structure of a Piromyces carbohydrate-binding module, CBM29-2, in complex with cello- and mannohexaose. Proc Natl Acad Sci USA. 2002;99(22):14077-14082. doi:10.1073/pnas.212516199. View Source
